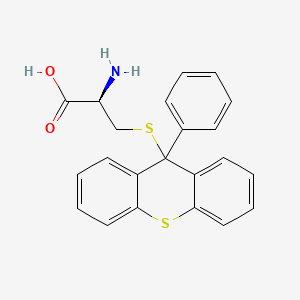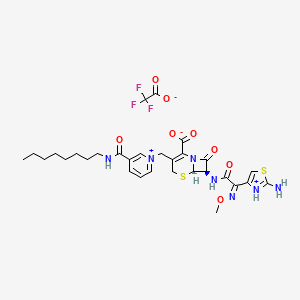
Anti-MRSA agent 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-MRSA agent 10 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a type of bacteria that has developed resistance to many antibiotics, including methicillin. MRSA is a significant concern in healthcare settings due to its ability to cause severe infections that are difficult to treat. This compound has shown promising results in inhibiting the growth of MRSA, making it a potential candidate for new antibiotic therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 10 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific groups that enhance its anti-MRSA activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The production process must also comply with regulatory standards to ensure the safety and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Anti-MRSA agent 10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Halogens, nucleophiles, and solvents like dichloromethane or ethanol
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties that may enhance its antibacterial activity .
Scientific Research Applications
Anti-MRSA agent 10 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of antibiotic resistance and to develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and its potential to disrupt biofilm formation.
Medicine: Explored as a potential treatment for MRSA infections, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Potentially used in the development of new antibacterial coatings for medical devices and surfaces to prevent MRSA contamination .
Mechanism of Action
Anti-MRSA agent 10 exerts its effects by targeting specific molecular pathways in MRSA. It disrupts the synthesis of the bacterial cell wall by inhibiting key enzymes involved in peptidoglycan production. This leads to cell lysis and death of the bacteria. Additionally, this compound may interfere with the bacterial membrane, causing increased permeability and leakage of cellular contents .
Comparison with Similar Compounds
Vancomycin: A glycopeptide antibiotic used to treat MRSA infections.
Linezolid: An oxazolidinone antibiotic effective against MRSA.
Daptomycin: A lipopeptide antibiotic used for complicated skin infections caused by MRSA .
Uniqueness of Anti-MRSA Agent 10: this compound stands out due to its novel mechanism of action and its ability to overcome resistance mechanisms that affect other antibiotics. Its unique structure allows it to bind to different targets within the bacterial cell, making it a versatile and potent anti-MRSA agent .
Properties
Molecular Formula |
C30H36F3N7O8S2 |
|---|---|
Molecular Weight |
743.8 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-3-ium-4-yl)-2-methoxyiminoacetyl]amino]-3-[[3-(octylcarbamoyl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C28H35N7O6S2.C2HF3O2/c1-3-4-5-6-7-8-11-30-23(36)17-10-9-12-34(13-17)14-18-15-42-26-21(25(38)35(26)22(18)27(39)40)32-24(37)20(33-41-2)19-16-43-28(29)31-19;3-2(4,5)1(6)7/h9-10,12-13,16,21,26H,3-8,11,14-15H2,1-2H3,(H4-,29,30,31,32,36,37,39,40);(H,6,7)/b33-20-;/t21-,26-;/m1./s1 |
InChI Key |
CINBYRJGCGINFF-GHUGFCPHSA-N |
Isomeric SMILES |
CCCCCCCCNC(=O)C1=C[N+](=CC=C1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=[NH+]4)N)SC2)C(=O)[O-].C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
CCCCCCCCNC(=O)C1=C[N+](=CC=C1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=[NH+]4)N)SC2)C(=O)[O-].C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
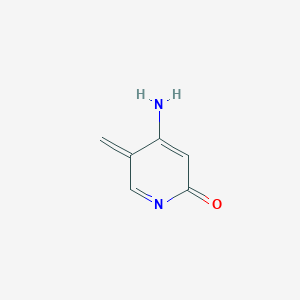
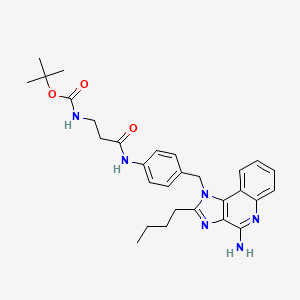
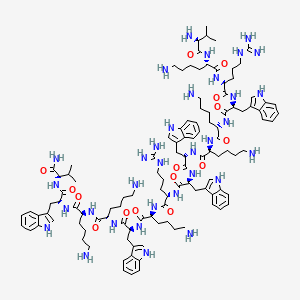
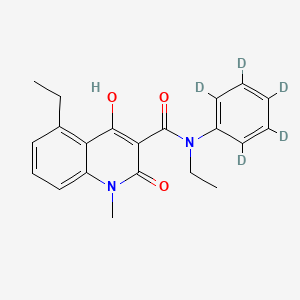

![N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide](/img/structure/B12367742.png)
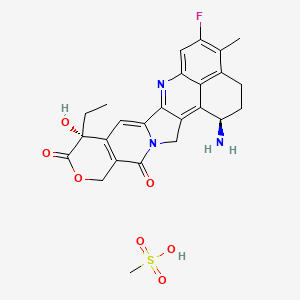
![1'-[2-hydroxy-2-(6-methyl-1H-indol-3-yl)ethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol](/img/structure/B12367747.png)


